Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt

Description

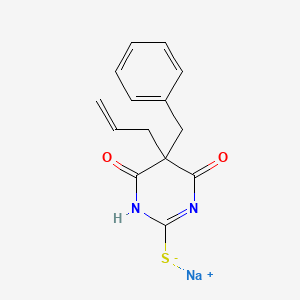

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt (CAS: Refer to for related compounds), is a thiobarbiturate derivative characterized by a sulfur atom replacing the oxygen at the 2-position of the barbituric acid core. Its structure includes 5-allyl and 5-benzyl substituents, which confer distinct physicochemical and pharmacological properties. The sodium salt form enhances aqueous solubility, making it suitable for intravenous administration . Thiobarbiturates like this compound are known for rapid onset and short duration of action due to their lipophilicity and metabolic susceptibility .

Properties

CAS No. |

64058-13-5 |

|---|---|

Molecular Formula |

C14H13N2NaO2S |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

sodium;5-benzyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C14H14N2O2S.Na/c1-2-8-14(9-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h2-7H,1,8-9H2,(H2,15,16,17,18,19);/q;+1/p-1 |

InChI Key |

WVCDAZIUWWHWKP-UHFFFAOYSA-M |

Canonical SMILES |

C=CCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5,5-disubstituted thiobarbituric acids such as 5-allyl-5-benzyl-2-thiobarbituric acid and their sodium salts typically involves condensation reactions between substituted malonic acid esters and urea or thiourea derivatives. The sulfur atom at the 2-position is introduced by using thiourea instead of urea, resulting in the thiobarbituric acid scaffold.

- The 5-allyl and 5-benzyl substituents are introduced by using allylmalonic acid esters and benzylmalonic acid esters , respectively, as starting materials.

- The sodium salt is then prepared by neutralizing the thiobarbituric acid with sodium hydroxide or sodium ethylate solutions, followed by evaporation and drying to yield a water-soluble white powder.

Detailed Synthetic Procedure

A representative synthesis based on the condensation of diethyl malonate derivatives and thiourea is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Diethyl allylmalonate and diethyl benzylmalonate mixed with thiourea | Reflux in absolute alcohol for approximately 50 hours to allow cyclization and sulfur incorporation |

| 2 | Distillation of alcohol under vacuum | Removes solvent, concentrating the reaction mixture |

| 3 | Dissolution of residue in water | Facilitates purification |

| 4 | Treatment with activated charcoal | Decolorization of the aqueous solution |

| 5 | Filtration and acidification with acetic acid | Precipitates crude thiobarbituric acid derivative |

| 6 | Filtration, washing, and vacuum drying | Isolates the crude product |

| 7 | Crystallization from aqueous alcohol | Purifies the thiobarbituric acid compound |

| 8 | Neutralization with sodium ethylate or sodium hydroxide solution | Converts the thiobarbituric acid to its sodium salt form |

| 9 | Evaporation to dryness under vacuum and drying over phosphorus pentoxide | Yields the sodium salt as a white, water-soluble powder |

This method is exemplified in the preparation of sodium salts of various 5,5-disubstituted thiobarbituric acids, including 5-allyl and 5-benzyl derivatives.

Alkylation and Rearrangement Considerations

- Alkylation of sodium salts of 5,5-disubstituted barbituric acids with alkyl halides can lead to N-alkylation or substitution at sulfur, depending on reaction conditions and the form of the barbituric acid (lactam vs. lactim forms).

- For the 5-allyl-5-benzyl-2-thio derivatives, rearrangement to 2-alkylthio derivatives has been observed under acidic conditions, implying that reaction conditions must be carefully controlled to preserve the desired substitution pattern.

Research Findings and Analysis

Solubility and Physical Properties

- The sodium salt of 5-allyl-5-benzyl-2-thiobarbituric acid is obtained as a white powder that is readily soluble in water, facilitating its use in aqueous systems.

- Crystallization from aqueous alcohol yields the pure thiobarbituric acid derivative with characteristic melting points indicative of purity and structural integrity.

Stability and Reactivity

- 5,5-Disubstituted thiobarbituric acids with primary alkyl groups such as allyl and benzyl are generally stable under neutral and mildly acidic conditions.

- Under strong acid treatment (e.g., concentrated sulfuric acid), some 5,5-dialkylthiobarbituric acids undergo rearrangement or dealkylation, but those with primary alkyl groups like benzyl and allyl tend to be more stable.

- The sodium salt form enhances water solubility and may influence the compound’s reactivity and handling in synthesis and applications.

Comparative Preparation Data

| Compound | Starting Ester | Urea/Thiourea Used | Reaction Time (hours) | Product Form | Notes |

|---|---|---|---|---|---|

| 5-allyl-5-benzyl-2-thiobarbituric acid | Diethyl allylmalonate + Diethyl benzylmalonate | Thiourea | ~50 | Thiobarbituric acid, then sodium salt | Reflux in absolute alcohol; sodium salt formed by neutralization with sodium ethylate |

| 5-ethyl-5-(2'-bromo-delta-cyclopentenyl)-2-thiobarbituric acid | Diethyl ethyl-(2-bromo-delta-cyclopentenyl) malonate | Thiourea | 50 | Sodium salt | Similar method, used as comparative example |

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or thiols.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as a sedative-hypnotic agent and in the treatment of neurological disorders.

Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt involves its interaction with various molecular targets. It acts as a central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This leads to increased synaptic inhibition and reduced neuronal excitability .

Comparison with Similar Compounds

Table 1: Substituent Effects on Barbiturate Properties

- Sulfur vs. Oxygen at 2-Position : The thio-group (S) increases lipid solubility compared to oxygen analogues, facilitating faster blood-brain barrier penetration and shorter action (e.g., thiopentone vs. methohexital) .

- 5-Substituent Effects : Allyl groups enhance metabolic degradation via hepatic enzymes, reducing duration. Bulky substituents like benzyl or cyclohexenyl (e.g., hexobarbital) prolong action by slowing redistribution .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacological Comparison

*Estimated based on barbituric acid derivatives in .

- pKa and Ionization: Lower pKa values (e.g., thiopentone: 7.6) favor non-ionized forms at physiological pH, enhancing membrane permeability .

- Receptor Specificity : Thiobarbiturates like the target compound exhibit partial agonism at GABA-A receptors, whereas oxygen analogues (e.g., pentobarbital) enhance benzodiazepine binding .

Biological Activity

Barbituric acid derivatives have gained significant attention in pharmacology due to their diverse biological activities. Among these, the compound 5-allyl-5-benzyl-2-thio-barbituric acid sodium salt has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and case studies.

Overview of Barbituric Acid Derivatives

Barbituric acid is a pyrimidine derivative that serves as a precursor for various pharmaceutical agents. The modifications on the barbituric acid structure can lead to compounds with enhanced biological properties. The sodium salt of 5-allyl-5-benzyl-2-thio-barbituric acid is particularly noteworthy for its potential as an antiviral and antimicrobial agent.

Synthesis of 5-Allyl-5-Benzyl-2-Thio-Barbituric Acid Sodium Salt

The synthesis of this compound typically involves the reaction of barbituric acid with allyl and benzyl groups, followed by thiolation. The general synthetic pathway is outlined below:

-

Formation of Barbituric Acid Derivative :

- Reaction of barbituric acid with allyl bromide and benzyl chloride in the presence of a base.

- Thiolation using thiourea or similar reagents to introduce the sulfur atom.

-

Conversion to Sodium Salt :

- Neutralization with sodium hydroxide to yield the sodium salt form.

Biological Activity

The biological activities of 5-allyl-5-benzyl-2-thio-barbituric acid sodium salt have been evaluated through various in vitro and in vivo studies. Key findings include:

Antiviral Activity

Research indicates that derivatives of barbituric acid exhibit antiviral properties, particularly against Herpes Simplex Virus (HSV) and other viral pathogens. The sodium salt form has shown promising results in inhibiting viral replication through mechanisms involving immune modulation and direct antiviral action .

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing effective inhibition in disc diffusion assays . The results are summarized in the following table:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Pseudomonas aeruginosa | 12 | 75 µg/mL |

Antioxidant Activity

The compound has also been assessed for its antioxidant properties using DPPH radical scavenging assays. Results indicated that it effectively scavenges free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies

Several studies have highlighted the therapeutic potential of 5-allyl-5-benzyl-2-thio-barbituric acid sodium salt :

- Antiviral Study : A study conducted on HSV-infected cell lines showed that treatment with this compound significantly reduced viral load compared to untreated controls, indicating its potential as a therapeutic agent for viral infections .

- Antimicrobial Efficacy : In a comparative study, this compound was found to outperform standard antibiotics against resistant strains of bacteria, showcasing its utility in treating infections caused by multidrug-resistant organisms .

- Antioxidant Research : In vivo studies demonstrated that administration of this compound led to reduced oxidative stress markers in animal models, supporting its role as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves alkylation of diethyl acetylaminomalonates followed by condensation with appropriate ureas (e.g., phenylurea) to form 5-acetylamino intermediates. Deprotection under acidic conditions (e.g., 8 M HCl) yields hydrochlorides, which are neutralized to free aminobarbituric acids. Subsequent condensation with tetrafluorophthalic anhydride in glacial acetic acid or DMF with triethylamine produces the final thiobarbiturate derivatives .

- Optimization : Key parameters include reaction time, solvent choice (e.g., acetic acid vs. DMF), and stoichiometric control to avoid side reactions like N-acetylation or ring contraction to hydantoins. Prolonged heating in HCl improves deprotection efficiency, while triethylamine aids in neutralizing intermediates .

Q. How is the purity and identity of this compound verified post-synthesis?

- Analytical Techniques :

- HPLC/LC-MS : To assess purity and detect residual solvents or byproducts.

- NMR Spectroscopy : Confirms structural integrity, particularly allyl and benzyl substituents.

- Elemental Analysis (CHNS) : Validates molecular composition.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to ~100°C, as seen in related barbiturates .

Advanced Research Questions

Q. How do solvent systems and temperature affect the reduction pathways of 5-allyl-5-benzyl-2-thiobarbituric acid derivatives, and how can contradictory product distributions be resolved?

- Mechanistic Insights : Sodium borohydride reduction of 5-allyl-5-(2-hydroxypropyl)barbituric acid produces cyclic hydroxyl intermediates and ring-cleaved products. Solvent polarity and temperature influence reaction kinetics:

- Non-hydroxylic solvents (e.g., THF) favor ring cleavage even at room temperature.

- Hydroxylic solvents (e.g., ethanol) stabilize intermediates, leading to hydroxylated products .

Q. What are the key factors influencing the pKa of 5-allyl-5-benzyl-2-thiobarbituric acid derivatives, and how do structural modifications alter acidity?

- Physicochemical Drivers :

- Substituent Effects : Electron-withdrawing groups (e.g., allyl) decrease pKa by stabilizing the conjugate base. For example, 5-allyl-5-phenyl derivatives exhibit pKa ≈ 7.40, while spirocyclohexane analogs show pKa ≈ 8.88 due to steric hindrance .

- Solvent Interactions : Aqueous environments enhance ionization, whereas non-polar solvents stabilize the neutral form.

Key Methodological Recommendations

- Synthesis : Prioritize DMF with triethylamine for condensation to minimize N-acetylation .

- Characterization : Combine NMR with single-crystal X-ray diffraction to resolve non-typical crystal packing in barbiturate salts .

- Stability Studies : Monitor hydrolysis susceptibility in aqueous buffers (pH 7.4) using LC-MS to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.